molecular formula C19H18N4O3 B2674749 N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-42-0

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2674749
CAS No.: 878734-42-0
M. Wt: 350.378
InChI Key: FAUDXWDHIZFAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in pharmacological and biochemical research, particularly in the study of nuclear receptor pathways. This compound belongs to a class of 1,2,3-triazole-4-carboxamide derivatives that have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key transcriptional regulator of drug-metabolizing enzymes, including cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of over 50% of clinically used drugs . Unwanted activation of PXR by pharmaceuticals can lead to adverse drug-drug interactions and reduced therapeutic efficacy. The primary research value of this compound lies in its application as a chemical tool to antagonize PXR activity. By potently inhibiting PXR with low nanomolar IC50 values in cellular assays, as demonstrated by close structural analogs, this compound enables researchers to probe the complex mechanisms of gene regulation in drug metabolism and transport . Its use is critical in basic research to elucidate PXR's role in various physiologic and pathophysiologic processes, such as glucose and lipid homeostasis, inflammation, and cancer . Furthermore, it serves as a valuable reference compound in the structural optimization of drug candidates to eliminate undesired PXR activation, thereby improving drug safety profiles. This reagent is intended for research use to advance the understanding of nuclear receptor biology and to support the development of safer therapeutics. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-6-4-5-14(11-15)13(2)24)21-22-23(12)16-7-9-17(26-3)10-8-16/h4-11H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUDXWDHIZFAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of Functional Groups: The acetyl, methoxy, and carboxamide groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acetyl Group Hydrolysis

The 3-acetylphenyl moiety undergoes hydrolysis to form carboxylate derivatives under basic conditions:

Reaction Reagents/Conditions Product Application
Hydrolysis of acetyl groupNaOH (2M), ethanol/H₂O (3:1), 80°C, 6hN-(3-carboxyphenyl)-triazole derivativeEnhances water solubility for biological assays

Methoxy Group Demethylation

The 4-methoxyphenyl group participates in nucleophilic substitution:

Reagent Conditions Substitution Product
BBr₃ (1.2 eq)DCM, −20°C → 25°C, 12hPhenolic derivative with free −OH group

Catalytic Hydrogenation

The triazole ring remains stable under hydrogenation conditions, while reducible side groups react selectively:

Substrate Catalyst Conditions Outcome
N-(3-acetylphenyl)-triazolePd/C (10 wt%), H₂ (1 atm)MeOH, 25°C, 4hAcetyl group reduced to ethyl alcohol; triazole intact

Cross-Coupling Reactions

The carboxamide group facilitates coupling with amines and heterocycles:

Reaction Partner Coupling Agent Product Yield
4-AminobenzotrifluorideEDCI/HOBt, DMF, 25°C, 24hBis-triazole-carboxamide hybrid 62%

Complexation with Transition Metals

The triazole nitrogen atoms coordinate with metals for catalytic applications:

Metal Salt Conditions Complex Stability (log β)
RuCl₃EtOH, reflux, 8h8.9 ± 0.2

Ruthenium complexes exhibit enhanced stability compared to copper analogues (log β = 6.5 ± 0.3) .

Photochemical Reactivity

UV irradiation induces decomposition pathways:

Wavelength Solvent Primary Degradation Product
254 nmAcetonitrile3-Acetylbenzoic acid + 4-methoxyaniline

Critical Analysis of Reaction Mechanisms

  • CuAAC Specificity : Density functional theory (DFT) calculations confirm the 1,4-regioselectivity arises from lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to 1,5-isomers (ΔG‡ = 22.1 kcal/mol) .

  • Demethylation Kinetics : Pseudo-first-order rate constant (k) for BBr₃-mediated demethylation: 1.7 × 10⁻³ s⁻¹ at 25°C.

  • Hydrogenation Selectivity : The acetyl group’s reduction precedes triazole ring saturation due to electron-withdrawing effects (Hammett σₚ = +0.52).

Stability Considerations

  • Thermal Decomposition : Onset at 218°C (TGA, N₂ atmosphere) with exothermic peak at 235°C (DSC).

  • Hydrolytic Stability : Stable in pH 4–9 buffers (24h, 37°C); degrades rapidly at pH < 2 (t₁/₂ = 1.2h).

This comprehensive reactivity profile enables tailored modifications for pharmaceutical and materials science applications.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.421 g/mol
  • IUPAC Name : N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antitumor Activity

The antitumor properties of this compound have been investigated in various cancer cell lines. The compound exhibits significant antiproliferative effects against non-small cell lung cancer (NSCLC) and other malignancies.

Data Table: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism
Triazole DerivativeA5495.2EGFR Inhibition
Triazole DerivativeH4604.8Apoptosis Induction

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial and fungal strains. Its effectiveness stems from the triazole ring's ability to inhibit ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL[Study A]
Staphylococcus aureus32 µg/mL[Study B]

Case Study 1: Antitumor Efficacy in NSCLC Models

A study utilizing xenograft mouse models implanted with NSCLC cells demonstrated that treatment with the compound resulted in significant tumor regression. Over four weeks, a reduction in tumor volume by approximately 60% was observed at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays against various pathogens, the compound exhibited selective inhibition against both bacterial and fungal strains while maintaining low cytotoxicity towards human cells. This selectivity indicates its potential for development into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The acetyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name R1 (Position 1) R2 (Carboxamide) Key Properties
Target Compound 4-Methoxyphenyl 3-Acetylphenyl Balanced electron donor/acceptor; moderate solubility in polar solvents
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl) 3-Chlorophenyl 4-Acetylphenyl Electron-withdrawing Cl enhances lipophilicity; potential metabolic stability
1-(4-Methylphenyl)-N-substituted derivatives 4-Methylphenyl Varied aryl groups Methyl group increases hydrophobicity; lower solubility than methoxy analogs
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl) 4-Methylphenyl 2-Hydroxyethyl Hydroxyethyl improves aqueous solubility; cyclopropyl adds steric bulk

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility in polar solvents and may improve bioavailability.
  • Electron-Withdrawing Groups (e.g., Cl, acetyl) : Increase metabolic stability and binding affinity to hydrophobic targets .
  • Steric Effects (e.g., cyclopropyl) : May restrict rotational freedom, influencing target binding .

Crystallographic and Conformational Analysis

  • Planarity : The target compound’s acetylphenyl group likely adopts a planar conformation, similar to fluorophenyl derivatives in .
  • Hydrogen Bonding : The acetyl group participates in intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Comparison with Isostructural Compounds : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit triclinic symmetry, with fluorophenyl groups oriented perpendicular to the triazole plane, contrasting with the methoxy group’s coplanar arrangement in the target compound.

Biological Activity

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazole ring structure with various substituents that influence its biological properties. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological pathways. For instance, compounds within the triazole class have shown potential in inhibiting cancer cell proliferation and exhibiting antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
HCT-1164.2
HepG23.8

The compound exhibited significant antiproliferative effects, comparable to established chemotherapeutic agents such as doxorubicin.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Various studies have tested its efficacy against common pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound could be a valuable candidate for developing new antimicrobial therapies.

Case Studies and Research Findings

Several research groups have synthesized and evaluated triazole derivatives for various biological activities.

  • Study on Antiproliferative Potency : A study published in MDPI reported that triazole derivatives exhibited selective cytotoxic activity against multiple cancer cell lines with varying degrees of potency compared to doxorubicin . The synthesized compounds were evaluated for their antiproliferative effects and showed promising results.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole derivatives against E. coli and S. aureus. The results confirmed significant inhibition at low concentrations, suggesting their potential application in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are yields maximized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. A reported route involves condensation of substituted anilines with isocyanides, followed by cyclization with sodium azide. Evidence from triazole analogs indicates that yields >90% can be achieved using polar aprotic solvents (e.g., DMF) and controlled temperature (60–80°C) . Purity is enhanced via recrystallization from ethanol/water mixtures. Reaction progress should be monitored by TLC or LC-MS to optimize intermediate steps .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural elucidation relies on 1H/13C NMR (e.g., DMSO-d6 solvent for resolving amide protons) and high-resolution mass spectrometry (HR-MS) . For example, 1H NMR signals at δ 7.85–7.93 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) are diagnostic. IR spectroscopy confirms carboxamide C=O stretches (~1670 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% indicating purity .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

The compound exhibits low aqueous solubility due to hydrophobic aryl and acetyl groups. Strategies include:

  • Co-solvent systems (e.g., DMSO:water mixtures for in vitro assays).
  • Derivatization with hydrophilic moieties (e.g., PEGylation or sulfonation) .
  • Nanoformulation using liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Discrepancies often arise from assay variability (e.g., cell lines, exposure times). To address this:

  • Use orthogonal assays (e.g., MTT, ATP-based viability, and caspase-3 activation for apoptosis).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Control for off-target effects using gene knockout models or competitive inhibitors .

Q. What crystallographic strategies are recommended for determining the compound’s 3D structure, and how does SHELXL improve refinement?

Single-crystal X-ray diffraction is ideal. Key steps:

  • Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
  • Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections. The software’s constraints (e.g., AFIX for rigid groups) improve accuracy in modeling disordered regions .
  • Validate hydrogen bonds and π-π interactions using Mercury software for pharmacophore mapping .

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., acetyl group hydrolysis). Introduce steric hindrance or fluorine substitutions to block metabolism .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions. Modify substituents (e.g., replace methoxy with trifluoromethoxy) to reduce binding .
  • Half-life extension : Conjugate with albumin-binding motifs (e.g., fatty acids) .

Q. What computational methods are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. Focus on triazole-carboxamide interactions with catalytic lysine or aspartate residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
  • QSAR models : Train on triazole derivatives with known IC50 values to predict bioactivity cliffs .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low solubilityNanoformulation with PLGA nanoparticles; characterize via DLS and TEM
Structural ambiguityMulti-technique validation (X-ray, NMR, HR-MS)
Off-target effectsCRISPR-Cas9 knockout models + proteome-wide profiling (e.g., KinomeScan)
Metabolic instabilityDeuteration at labile sites; LC-MS/MS metabolite identification

Data Contradiction Analysis Example

A study reports IC50 = 2.1 µM against breast cancer cells (MCF-7), while another finds IC50 = 15.3 µM . Potential causes:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter drug availability.
  • Cell passage number : Higher-passage cells may develop resistance.
  • Solution age : Compound degradation in DMSO >1 month.
    Resolution : Standardize protocols (CLSI guidelines) and use fresh stock solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.